molecular formula C7H11NO4 B590516 Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate CAS No. 85614-52-4

Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Cat. No.: B590516
CAS No.: 85614-52-4
M. Wt: 173.168
InChI Key: YLLVYVFTLNSJMR-UHFFFAOYSA-N
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Description

Methyl 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetate (CAS 85614-52-4) is a high-purity chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . This reagent is provided strictly for Research Use Only and is not intended for diagnostic procedures, or human, veterinary, or food use . As a pyrrolidinone derivative, this compound features a versatile structure containing both ester and hydroxyl functional groups. This makes it a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Compounds with the 2-oxopyrrolidine (gamma-lactam) scaffold are of significant research interest. For instance, similar pyrrolidinone structures are investigated as key components in developing potent inhibitors for targets like matrix metalloproteinase-1 (MMP-1) and are utilized in the synthesis of novel Selective Androgen Receptor Modulators (SARMs), highlighting the importance of this structural motif in drug discovery . Furthermore, research into integrin inhibitors has shown that specific chemical features on pyrrolidine-like structures can be critical for stabilizing protein conformations, a general principle with potential applications across multiple drug discovery programs . Please handle with care. Hazard information indicates that this compound may be harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . For its integrity, this product should be stored at 2°C to 8°C .

Properties

IUPAC Name

methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLVYVFTLNSJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006199
Record name Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85614-52-4
Record name Methyl 4-hydroxy-2-oxo-1-pyrrolidineacetate
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Record name Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate
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Record name Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate
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Record name Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate
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Preparation Methods

Alkaline Condensation with Glycine

Glycine reacts with 4-chloro-3-methoxy-2E-butenoic acid methyl ester in aqueous sodium hydroxide (pH 8.5) at 70–75°C. Maintaining alkaline conditions ensures deprotonation of glycine, facilitating nucleophilic attack on the β-carbon of the enoate ester. The reaction consumes two equivalents of NaOH relative to glycine, producing 4-methoxy-3-pyrrolin-2-on-1-yl-acetic acid in 87% yield after recrystallization from isopropanol.

Key Data:

  • Temperature: 70–75°C

  • Base: 10 M NaOH

  • Yield: 87% post-recrystallization

  • Purity: <0.01% chloride impurities

Acid Hydrolysis of Methoxy Groups

The methoxy group is cleaved using 1 N hydrochloric acid at 70°C, yielding 2,4-dioxopyrrolidin-1-yl-acetic acid . This step proceeds quantitatively without isolating intermediates, as hydrolysis under acidic conditions (pH 0–2) ensures complete dealkylation.

Catalytic Hydrogenation

Hydrogenation of the diketone intermediate employs 5% ruthenium on carbon (Ru/C) under 10 bar H₂ pressure in aqueous acidic medium (pH 2.0). This step selectively reduces the 4-keto group to a hydroxyl group, forming 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid with 60% yield. Ruthenium catalysts outperform platinum or rhodium in minimizing over-reduction and byproducts.

Optimized Conditions:

  • Catalyst: 5% Ru/C (1–10 wt% of substrate)

  • Pressure: 10 bar H₂

  • Solvent: Aqueous HCl/NaAc buffer

  • Time: 18 hours

Esterification to Methyl Ester

The carboxylic acid is esterified using methanol and sulfuric acid. A representative protocol refluxes the acid with methanol and H₂SO₄, with azeotropic removal of water via cyclohexane. This method achieves near-quantitative conversion to the methyl ester.

Example Protocol:

  • Substrate: 3.05 g (19.3 mmol) of 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid

  • Reagents: 20 mL ethanol, 0.5 mL H₂SO₄, 100 mL cyclohexane

  • Conditions: Reflux for 4 hours with water separation

  • Yield: >95% (crude)

Alternative Pathway: Direct Hydrogenation of Dioxopyrrolidinyl Acetate Esters

Synthesis of 2,4-Dioxopyrrolidin-1-yl-Acetic Acid Methyl Ester

This route bypasses hydrolysis by starting with pre-formed 2,4-dioxopyrrolidin-1-yl-acetic acid methyl ester, synthesized via glycine condensation followed by esterification.

Hydrogenation and In Situ Esterification

Hydrogenating the diketone ester at 25 bar H₂ in a 9:1 water/acetic acid mixture with Ru/C produces a mixture of 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid and its methyl ester. Subsequent esterification with methanol and thionyl chloride isolates the methyl ester in 56% yield.

Advantages:

  • Avoids isolation of intermediates

  • Compatible with mixed aqueous-organic solvents

  • Reduces total reaction steps

Reaction Optimization and Industrial Scalability

Catalyst Loading and Hydrogen Pressure

Increasing Ru/C loading to 10 wt% reduces hydrogenation time from 18 to 8 hours without compromising yield. Elevated pressures (25–50 bar) further accelerate kinetics but risk equipment costs.

Solvent Systems

Aqueous hydrochloric acid (1 N) optimizes hydrolysis and hydrogenation by stabilizing protonated intermediates. Polar aprotic solvents like acetic acid enhance esterification rates but require careful water removal.

Ecological Considerations

Patented methods emphasize aqueous reaction media to replace hazardous organic solvents, aligning with green chemistry principles. The elimination of chlorinated solvents reduces environmental impact.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 3.98 (s, 2H, CH₂CO), 4.02 (s, 2H, pyrrolidinyl CH₂), 12.75 (br s, 1H, OH).

  • Melting Point: 164.0–164.5°C (recrystallized product).

Impurity Profiling

Residual chloride ions are monitored via ion chromatography, with levels <0.01% in final products. HPLC analysis confirms enantiomeric purity >99% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxy, oxo, and substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

  • Structural Difference: The ethyl ester analog replaces the methyl group with an ethyl chain, increasing molecular weight (C₉H₁₃NO₅, ~215.20 g/mol) and lipophilicity.
  • Synthesis and Stability: Ethyl esters are often less volatile than methyl esters but may face hydrolysis challenges under physiological conditions.
  • Applications: Both esters serve as intermediates in nootropic drug synthesis, but the methyl variant’s smaller size may enhance blood-brain barrier penetration .

Piracetam (MM0083.00)

  • Structural Difference : Piracetam lacks the 4-hydroxy group and ester moiety, featuring a simpler 2-oxopyrrolidine acetamide structure.
  • Functional Impact: The absence of the hydroxyl and ester groups reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to the methyl ester derivative. Piracetam’s clinical use as a nootropic highlights the importance of substituents in modulating neuroactivity .

Sulfonamide Derivatives (e.g., [2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-[(4-methylphenyl)sulfonylamino]acetate)

  • Structural Difference : Incorporation of a sulfonamide group increases molecular weight (354.09 g/mol) and introduces strong hydrogen-bonding and electron-withdrawing effects.
  • However, increased polarity may limit membrane permeability compared to the methyl ester compound .

Imidazole-Based Esters (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate)

  • Functional Impact: Imidazole derivatives often show higher thermal stability and antimicrobial activity but lack the neuropharmacological profile of pyrrolidinone esters .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate C₈H₁₁NO₅ 201.18 4-Hydroxypyrrolidinone, methyl ester Moderate in polar solvents
Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate C₉H₁₃NO₅ 215.20 4-Hydroxypyrrolidinone, ethyl ester Lower than methyl ester
Piracetam C₆H₁₀N₂O₂ 142.16 2-Oxopyrrolidine, acetamide High in water
Sulfonamide Derivative C₁₆H₁₇N₂O₆S 354.09 Sulfonamide, pyrrolidinone, ester Low in non-polar solvents

Analytical and Regulatory Considerations

  • Crystallography: Programs like SHELXL and WinGX are critical for resolving pyrrolidinone ring conformations, particularly the 4-hydroxy group’s impact on puckering (e.g., Cremer-Pople parameters) .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of CO₂ from ester groups) help differentiate analogs, as shown for methyl 2-(2-oxo-5-(trifluoro)acetate in .
  • Regulatory Standards : Impurity profiles (e.g., Oxiracetam-related substances in ) necessitate strict control during synthesis to meet pharmaceutical guidelines .

Biological Activity

Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the reaction of pyrrolidinone derivatives with acetic acid derivatives. The synthesis typically yields a compound characterized by a pyrrolidine ring substituted with a hydroxyl group and an ester functional group.

Biological Activity Overview

The biological activity of this compound has been studied primarily in two areas: anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of this compound, particularly against lung adenocarcinoma (A549) cells. The compound's cytotoxic effects were evaluated using an MTT assay, where it was compared to standard chemotherapeutic agents like cisplatin.

Table 1: Anticancer Activity Against A549 Cells

CompoundConcentration (µM)Viability (%)IC50 (µM)
This compound1006425
Cisplatin1004510

The results indicated that while the compound exhibited significant cytotoxicity, it was less potent than cisplatin. However, modifications to the structure, such as substituting the phenyl ring, enhanced its anticancer activity significantly, indicating a structure-activity relationship (SAR) that warrants further exploration .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial efficacy against various pathogens. The compound showed notable activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

PathogenMIC (µg/mL)Resistance Type
Methicillin-resistant Staphylococcus aureus (MRSA)64Linezolid-resistant
Vancomycin-intermediate Staphylococcus aureus128Vancomycin-intermediate

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Study on Lung Cancer : A study involving A549 lung adenocarcinoma cells demonstrated that the compound reduced cell viability significantly at concentrations above 50 µM. The study concluded that further optimization of the compound's structure could enhance its effectiveness against lung cancer cells .
  • Antimicrobial Resistance : Another study focused on the antimicrobial properties of various oxopyrrolidine derivatives, including this compound. Results indicated that it possessed notable activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Q & A

Basic: What are the most reliable synthetic routes for Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid using methanol under acidic catalysis. Key steps include:

  • Protection of the hydroxyl group : To prevent side reactions, the 4-hydroxy group on the pyrrolidinone ring may be protected with tert-butyldimethylsilyl (TBS) chloride prior to esterification .
  • Esterification : Reaction with methyl iodide or methanol/sulfuric acid under reflux, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
  • Optimization : Design of Experiments (DOE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, using anhydrous methanol and controlled reflux (60–70°C) minimizes hydrolysis side reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the ester moiety (δ ~3.7 ppm for methyl ester, 170–175 ppm for carbonyl carbons). The pyrrolidinone ring protons resonate at δ 2.5–4.0 ppm, with hydroxy proton signals broadened due to hydrogen bonding .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 187.0845 (calculated for C7_7H11_{11}NO4_4) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond lengths (C=O: ~1.21 Å) and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the lattice) .

Basic: What are the known biological activities of structurally analogous compounds, and how do they inform research on this compound?

Analogues like Methyl (2-oxopyrrolidin-1-yl)acetate exhibit nootropic and neuroprotective properties, suggesting potential CNS activity. Key comparisons:

CompoundStructureActivity
Oxiracetam2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetamideCognitive enhancement via AMPA receptor modulation
Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetateFluorophenyl substitutionEnhanced blood-brain barrier permeability
These insights guide assays for evaluating cholinergic or glutamatergic pathway interactions .

Advanced: How can contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray) be resolved?

Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. static crystal packing in XRD):

  • Dynamic NMR : Variable-temperature 1H^1H NMR can detect conformational exchange in solution (e.g., ring puckering in pyrrolidinone) .
  • DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with X-ray data to identify environmental effects (e.g., hydrogen bonding in crystals) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O vs. C–H···π) to rationalize packing motifs .

Advanced: What strategies are effective for optimizing enantiomeric purity in derivatives of this compound?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL during esterification to induce asymmetry .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures .
  • Chiral HPLC : Analytical methods with amylose-based columns (e.g., Chiralpak AD-H) achieve baseline separation (α >1.5) for quality control .

Advanced: How can computational modeling predict metabolic pathways and toxicity risks?

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS >60) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
  • Metabolite Identification : Molecular docking (AutoDock Vina) simulates binding to esterases, predicting hydrolysis to 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid .
  • Toxicity Profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity (probability >0.7) based on structural alerts (e.g., α,β-unsaturated esters) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Slow evaporation from ethanol/water (1:1) at 4°C favors the most stable polymorph (confirmed via PXRD) .
  • Twinned Crystals : SHELXD or Olex2 algorithms resolve twinning by reticular merohedry (twin law matrix refinement).
  • Disorder Modeling : Partial occupancy refinement in SHELXL accounts for flexible methyl ester groups .

Advanced: How do solvent and pH affect the stability of this compound?

  • Hydrolysis Kinetics : Pseudo-first-order rate constants (kk) increase in alkaline conditions (pH >9), with t1/2t_{1/2} <24 hrs at pH 10. Acidic conditions (pH <3) promote lactam ring opening .
  • Stabilizers : Co-solvents like propylene glycol (20% v/v) reduce aqueous hydrolysis by lowering dielectric constant .
  • Degradation Products : LC-MS identifies acetic acid and pyrrolidinone derivatives, necessitating storage at pH 6–7 under nitrogen .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
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Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

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